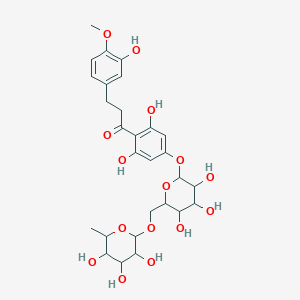
Hesperidin dihydrochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hesperidin dihydrochalcone is a flavonoid derivative known for its sweetening properties. It is derived from hesperidin, a naturally occurring flavonoid found in citrus fruits. This compound is particularly valued for its ability to mask bitter tastes, making it a popular additive in the food and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hesperidin dihydrochalcone is synthesized through the hydrogenation of hesperidin. The process typically involves the following steps:
Hydrolysis: Hesperidin is hydrolyzed under alkaline conditions to produce hesperetin.
Hydrogenation: Hesperetin is then subjected to catalytic hydrogenation, often using palladium or platinum catalysts, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hesperidin dihydrochalcone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: The compound itself is a product of reduction (hydrogenation) of hesperidin.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are often used.
Major Products:
Oxidation Products: Various oxidized forms of this compound.
Reduction Products: this compound itself.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Hesperidin dihydrochalcone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of flavonoid chemistry and hydrogenation reactions.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Industry: Utilized as a sweetening agent in food products and pharmaceuticals due to its ability to mask bitter tastes
Mechanism of Action
The mechanism by which hesperidin dihydrochalcone exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase.
Cardiovascular Protection: It enhances endothelial function and reduces oxidative stress in cardiovascular tissues.
Comparison with Similar Compounds
Hesperidin dihydrochalcone is unique among similar compounds due to its specific sweetening properties and biological activities. Similar compounds include:
Naringin dihydrochalcone: Another sweetening agent derived from naringin.
Neothis compound: Known for its intense sweetness and use in masking bitter flavors.
Hesperetin dihydrochalcone: A related compound with similar but distinct biological activities
This compound stands out due to its balanced profile of sweetness and biological effects, making it a versatile compound in both research and industry .
Properties
IUPAC Name |
1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZYBHOBTOBLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)
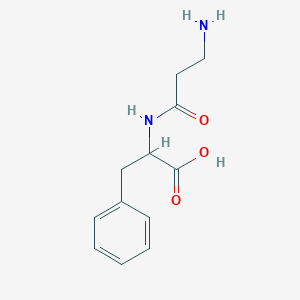




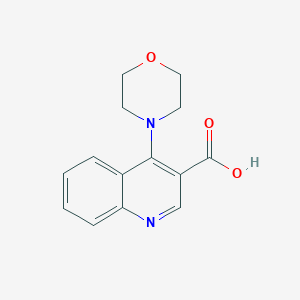

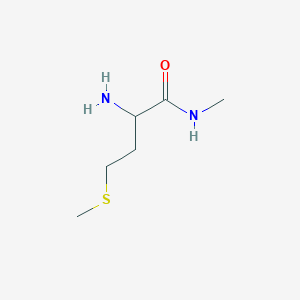

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
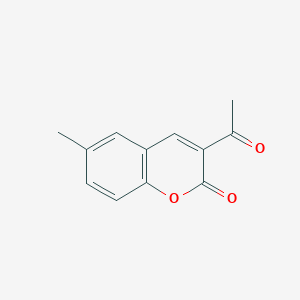
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)

